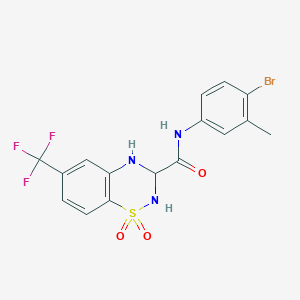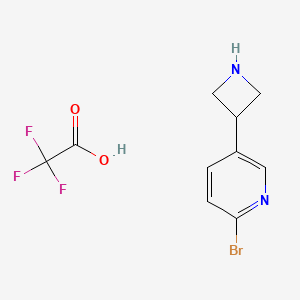
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide" is a complex molecule that appears to be related to a class of compounds with potential pharmacological activities. The structure suggests the presence of a tetrahydroquinoline core, a pyrrolidine moiety, and a tetrahydrofuran group, which are common in molecules with biological activity.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and evaluated as potent histamine-3 (H3) receptor antagonists . Another study described the synthesis of conformationally restricted derivatives of 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamines, which included tetrahydroisoquinoline-containing ligands . These syntheses typically involve acylation and reduction steps, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction analysis. For example, the crystal structure of a compound with a 6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl group was reported, providing insights into the geometry and intermolecular interactions such as hydrogen bonding . Another study reported the crystal structure of a compound with a tetrahydroquinoline ring system, which is coplanar and adopts a sofa conformation, while the pyrrolidine group adopts an envelope conformation . These findings can help infer the three-dimensional conformation of the compound .
Chemical Reactions Analysis
While specific chemical reactions involving the compound "this compound" are not detailed in the provided papers, the literature on similar compounds can provide insights. The reactivity of such compounds is likely influenced by the presence of the tetrahydroquinoline and pyrrolidine moieties, which can participate in various chemical transformations, including alkylation, acylation, and reduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been studied. The crystallographic analysis provides information on the solid-state properties, such as crystal system, space group, and cell parameters . These properties are crucial for understanding the compound's stability, solubility, and potential interactions with biological targets. The presence of hydrogen bond donors and acceptors, as well as the overall molecular geometry, can influence the compound's solubility and permeability, which are important factors in drug design.
Scientific Research Applications
Synthesis and Chemical Reactions
- Facile Synthetic Protocol : A study outlines a method for selectively preparing pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives through Lewis acid-catalyzed reactions, demonstrating the compound's utility in synthetic chemistry (Lu & Shi, 2007).
- C-H Functionalization : Another research highlights the redox-annulations of cyclic amines with α,β-unsaturated carbonyl compounds, showing the versatility of these compounds in constructing complex molecular architectures (Kang et al., 2015).
- Novel Synthesis Routes : A novel four-component one-pot process is described for synthesizing pyrindines and tetrahydroquinolines, indicating the compound's role in enabling efficient synthetic pathways (Yehia et al., 2002).
Catalytic and Material Science Applications
- Ethylene Polymerization : Research into 8-(Nitroarylamino)-5,6,7-trihydroquinolylnickel Dichlorides has shown that related compounds can act as catalysts in ethylene polymerization, suggesting potential industrial applications (Zhang et al., 2011).
- Ugi Reaction with Amine C-H Functionalization : A study demonstrates an Ugi reaction variant incorporating a redox-neutral amine C-H functionalization step, highlighting the compound's role in innovative organic synthesis techniques (Zhu & Seidel, 2016).
Pharmacological Research Applications
- Topoisomerase I-Targeting Activity : One study found novel anticancer agents within this compound class that possess potent topoisomerase I-targeting activity, indicating its significance in developing therapeutic agents (Ruchelman et al., 2004).
properties
IUPAC Name |
N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O3/c1-26-10-4-6-17-14-18(8-9-20(17)26)21(27-11-2-3-12-27)16-25-23(29)22(28)24-15-19-7-5-13-30-19/h8-9,14,19,21H,2-7,10-13,15-16H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBMZVZLBZAWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3CCCO3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-2-yl(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2504661.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate](/img/structure/B2504662.png)

![8-(2-((2-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504666.png)
![2,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2504667.png)
![tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate](/img/structure/B2504668.png)

![Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2504670.png)
![3-Fluoro-4-[[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504671.png)


![5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2504679.png)

